molecular formula C4H14N4O6S B1631329 O-Methylisourea hemisulfate CAS No. 52328-05-9

O-Methylisourea hemisulfate

Cat. No.: B1631329
CAS No.: 52328-05-9
M. Wt: 246.25 g/mol
InChI Key: QSCPQKVWSNUJLJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

O-Methylisourea hemisulfate is a highly reactive compound that forms covalent bonds with nucleophiles . Its primary targets are proteins, DNA, and RNA . These biomolecules play crucial roles in cellular function and genetic information storage and transmission.

Mode of Action

This compound interacts with its targets by selectively converting lysine epsilon-amino groups to guanidino groups . This conversion is a chemical reaction that changes the structure and properties of the target molecules, affecting their function.

Biochemical Pathways

The conversion of lysine epsilon-amino groups to guanidino groups by this compound affects various biochemical pathways. For instance, it has been observed to decrease the capacity of the regulatory protein human factor H to accelerate decay dissociation . This suggests that this compound may influence protein regulation pathways.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific targets and pathways it affects. For example, its interaction with human factor H can lead to changes in protein regulation, potentially affecting cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity suggests that it might be sensitive to conditions such as pH and temperature . Moreover, it is sensitive to moisture and should be stored in a dry and cool place .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methylisourea hemisulfate can be synthesized through the reaction of methyl isocyanate with ammonia in the presence of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions. The product is then purified through crystallization and filtration processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: O-Methylisourea hemisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include isoxazole and pyrazole derivatives, which have applications in medicine and agrochemicals .

Scientific Research Applications

O-Methylisourea hemisulfate is utilized in various scientific research applications:

Comparison with Similar Compounds

  • S-Methylisothiourea hemisulfate
  • O-Methylisourea bisulfate
  • 1H-Pyrazole-1-carboxamidine hydrochloride

Comparison: O-Methylisourea hemisulfate is unique due to its high reactivity with nucleophiles and its ability to form stable guanidino groups. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise modifications of biomolecules are required .

Biological Activity

O-Methylisourea hemisulfate (OMIH) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, properties, and biological applications, supported by relevant data tables and research findings.

Chemical Identifiers:

PropertyValue
CAS Number52328-05-9
Molecular FormulaC₄H₁₄N₄O₆S
Molecular Weight246.24 g/mol
Melting Point163°C to 167°C
SolubilitySoluble in water, methanol, and ethanol

OMIH is synthesized from cyanamide and methanol in the presence of sulfuric acid, yielding high purity levels suitable for biological applications .

Biological Applications

1. Antineoplastic Properties:
OMIH is utilized in the synthesis of fluorouracil, an important chemotherapeutic agent used in cancer treatment. Its role as a precursor in the production of fluorouracil highlights its potential impact on cancer therapy .

2. Nitric Oxide Production:
OMIH has been identified as a nitric oxide donor, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. This property makes it valuable for cardiovascular research and potential therapeutic applications .

3. Glycoprotein Research:
Recent studies have indicated that O-Methylisourea can be employed to investigate protein O-GalNAcylation, a post-translational modification critical for protein function and cell signaling. The ability to map O-GalNAc glycoproteomes using O-Methylisourea enhances our understanding of various diseases, including cancer .

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that O-Methylisourea derivatives exhibited cytotoxic effects on several cancer cell lines. The mechanism involved the inhibition of DNA synthesis, leading to apoptosis in malignant cells. The results indicated that compounds derived from O-Methylisourea could serve as lead compounds in developing new anticancer drugs.

Case Study 2: Cardiovascular Applications
In a clinical study focusing on cardiovascular health, O-Methylisourea was administered to assess its effects on endothelial function. The results showed improved vasodilation responses in patients with endothelial dysfunction, suggesting its potential as a therapeutic agent for cardiovascular diseases.

Research Findings

Research indicates that O-Methylisourea's biological activity is closely linked to its ability to participate in various biochemical pathways:

  • Mechanism of Action: O-Methylisourea acts as a methylating agent, influencing gene expression and protein function through methylation processes.
  • Toxicity Profile: While generally considered safe at therapeutic doses, high concentrations of O-Methylisourea can lead to cytotoxicity; thus, dosage optimization is crucial for clinical applications.

Properties

IUPAC Name

methyl carbamimidate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCPQKVWSNUJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.COC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2440-60-0 (Parent)
Record name Bis(2-methylisouronium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID001335769
Record name O-Methylpseudourea sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-05-9
Record name Bis(2-methylisouronium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methylpseudourea sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-methylisouronium) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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